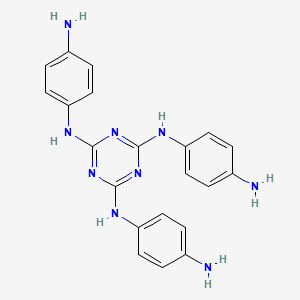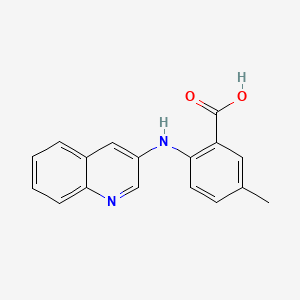
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile
Vue d'ensemble
Description
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a cyclobutanone ring, and a nitrile group
Méthodes De Préparation
The synthesis of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of cyclobutanone with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, to introduce the nitrile group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for constructing various chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological properties useful in treating diseases.
Industry: The compound is used in the development of new materials, including polymers and resins. Its reactivity allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
Cyclobutanone derivatives: These compounds share the cyclobutanone ring but differ in the substituents attached to the ring. The presence of the methoxymethyl and nitrile groups in this compound makes it unique.
Methoxymethyl derivatives: Compounds with the methoxymethyl group but different core structures. The combination of the methoxymethyl group with the cyclobutanone ring and nitrile group in this compound provides distinct chemical properties.
Nitrile-containing compounds: These compounds contain the nitrile group but may have different ring structures or substituents. The specific arrangement of functional groups in this compound contributes to its unique reactivity and applications.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-10-5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3 |
Clé InChI |
RZRVMUOPWGCXJL-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC(=O)C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Allylamino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8484187.png)










